Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate
Description
Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate is an organic compound with the molecular formula C11H15BrO9 It is a derivative of butanetetracarboxylic acid, where the hydrogen atoms are replaced by bromine and methoxy groups
Properties
Molecular Formula |
C11H15BrO9 |
|---|---|
Molecular Weight |
371.13 g/mol |
IUPAC Name |
tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C11H15BrO9/c1-17-6(13)10(12,7(14)18-2)11(21-5,8(15)19-3)9(16)20-4/h1-5H3 |
InChI Key |
TXDKXHXXRMOUHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)(C(C(=O)OC)(C(=O)OC)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-methoxyethanol followed by esterification with butanetetracarboxylic acid. The reaction conditions typically include the use of a brominating agent such as hydrogen bromide or bromine in the presence of a catalyst. The esterification step requires an acid catalyst and a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions
Major Products
The major products formed from these reactions include substituted derivatives, alcohols, aldehydes, carboxylic acids, and hydrolyzed carboxylates .
Scientific Research Applications
Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate exerts its effects involves its ability to act as an electrophile in substitution reactions. The bromine atom is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various derivatives. The methoxy and ester groups also play a role in modulating the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxyethane: A simpler analog with similar reactivity but fewer functional groups.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains an additional ethoxy group, leading to different reactivity and applications.
2-Bromoethyl methoxymethyl ether: Another related compound with distinct chemical properties .
Uniqueness
Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate is unique due to its multiple ester groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. Its combination of bromine and methoxy groups also allows for a wide range of chemical reactions, making it a valuable compound in various research fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
